(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
説明
The compound “(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one” is a structurally complex polycyclic molecule. Its core consists of a fused benzofuro[6,5-f][1,3]benzodioxol system, substituted with a dihydroxy- and methoxy-decorated phenyl group and a pyrano[3,2-d][1,3]dioxin moiety linked via an ether bond.
特性
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20?,21-,22+,24-,25-,26-,27-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJPUSNTGOMMGY-LBYSYZCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OCC2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H- benzofuro[6,5-f][1,3]benzodioxol-8-one , commonly referred to as Etoposide , is a well-studied chemotherapeutic agent. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Etoposide is classified as a podophyllotoxin derivative . Its molecular formula is , with a molecular weight of approximately 588.557 Da. The compound exhibits a complex structure characterized by multiple hydroxyl groups and a benzodioxole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H32O13 |
| Molecular Weight | 588.557 Da |
| IUPAC Name | (5S,5aR,8aR,9R)-... |
| Synonyms | Etoposide |
Etoposide primarily exerts its effects by inhibiting topoisomerase II , an enzyme crucial for DNA replication and repair. The drug forms a stable complex with the enzyme and DNA, leading to double-strand breaks in the DNA helix. This action ultimately triggers apoptosis in rapidly dividing cancer cells.
Key Mechanisms:
- Topoisomerase II Inhibition : Prevents the re-ligation of DNA strands after they are cut.
- Induction of Apoptosis : Triggers programmed cell death in neoplastic cells.
- Cell Cycle Arrest : Particularly affects cells in the S and G2 phases of the cell cycle.
Anticancer Activity
Etoposide is widely used in the treatment of various malignancies including:
- Testicular cancer
- Small cell lung cancer
- Lymphomas
Clinical studies have demonstrated that Etoposide can significantly improve survival rates when used in combination with other chemotherapeutic agents.
Table 2: Summary of Clinical Applications
| Cancer Type | Treatment Regimen | Outcome |
|---|---|---|
| Testicular Cancer | Etoposide + Cisplatin | Increased survival |
| Small Cell Lung Cancer | Etoposide + Carboplatin | Improved response rate |
| Lymphomas | Etoposide + Cyclophosphamide | Enhanced remission |
Side Effects
While effective, Etoposide is associated with several side effects including:
- Bone marrow suppression
- Nausea and vomiting
- Alopecia
These adverse effects necessitate careful monitoring during treatment.
Research Findings
Recent studies have explored the potential of Etoposide beyond traditional cancer therapies. Investigations into its antimicrobial properties have revealed moderate to good activity against various bacterial strains. For instance:
- A study indicated that certain derivatives of Etoposide exhibited significant antibacterial activity against resistant strains.
- Research has also highlighted its potential role in treating viral infections due to its ability to inhibit viral replication processes.
Case Study: Antimicrobial Activity
A recent investigation tested Etoposide derivatives for antimicrobial efficacy against a panel of pathogens. The results showed that some compounds displayed promising activity comparable to standard antibiotics.
Table 3: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Etoposide Derivative A | Staphylococcus aureus | 16 µg/mL |
| Etoposide Derivative B | Escherichia coli | 32 µg/mL |
類似化合物との比較
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound 163959-36-2 | Austrobailignan-1 |
|---|---|---|---|
| Core Structure | Benzofurobenzodioxol | Benzofurobenzodioxol | Benzofurobenzodioxol |
| Carbohydrate Substituent | Pyrano[3,2-d][1,3]dioxin | Pyrano[3,2-d][1,3]dioxin | Methoxy-benzodioxol |
| Aromatic Group | 4-Hydroxy-3,5-dimethoxyphenyl | 7-Methoxy-benzodioxol | 3,5-Dimethoxyphenyl |
| Bioactivity Prediction | High (oxygen-rich ligands) | Moderate (reduced polarity) | Moderate (steric hindrance) |
Activity and Toxicity Considerations
Structural similarity is a cornerstone for predicting bioactivity, but exceptions exist:
- Activity Cliffs: Minor structural changes, such as hydroxyl group removal or stereochemical inversion, can drastically reduce activity (e.g., 10–100-fold potency drops) .
- Toxicity Divergence : Compounds with >80% Tanimoto similarity may exhibit opposing toxicological profiles due to subtle differences in metabolic pathways (e.g., CYP450 interactions) .
- Hybrid Read-Across : Combining structural similarity (Tanimoto coefficient ≥0.7) with bioactivity data (e.g., gene expression profiles) improves toxicity predictions by 20–30% .
Methodologies for Comparative Analysis
SIMCOMP : A global similarity algorithm effective for detecting biochemical motifs (e.g., shared dioxolane rings) but less sensitive to stereochemistry .
Hybrid Models : Integrate structural similarity with high-throughput screening (HTS) data to predict bioactivity for structurally distant compounds (e.g., 57% accuracy for Tanimoto <0.35) .
Case Studies and Research Findings
- Clustering Analysis: In KEGG/LIGAND databases, the compound clusters with carbohydrate-like molecules due to its pyrano-dioxin group, aligning with pathways like flavonoid biosynthesis .
- Synthetic Analogs : Derivatives with modified methoxy/hydroxy ratios (e.g., ’s compounds 8a–8g) show varied NMR shifts (Δδ 0.2–0.8 ppm) and melting points (161–220°C), correlating with stability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
